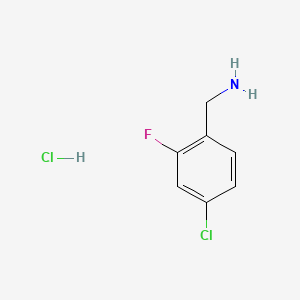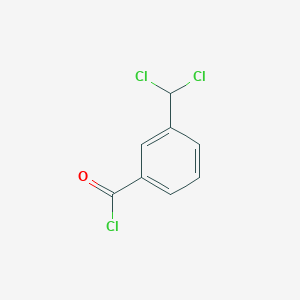
3-(4-Methylphenyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Methylphenyl)aniline can be achieved by various methods. For instance, one method involves the direct reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted aromatic amines using NaBH4 in the presence of I2 as a reducing agent .
Molecular Structure Analysis
The molecular formula of 3-(4-Methylphenyl)aniline is C13H13N. Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives have been carried out using the density functional method .
Chemical Reactions Analysis
3-(4-Methylphenyl)aniline can undergo various chemical reactions. For instance, it can participate in a direct reductive amination reaction with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using NaBH4 in the presence of I2 as a reducing agent .
Physical And Chemical Properties Analysis
3-(4-Methylphenyl)aniline is a colorless to slightly yellow liquid. The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
Scientific Research Applications
Chemical Synthesis
3-(4-Methylphenyl)aniline is used in the synthesis of various chemical compounds. It’s often used as a starting material or intermediate in the production of other chemicals .
Methylation of Anilines
In a study, cyclometalated ruthenium complexes were used to effectively methylate anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .
Synthesis of Triarylmethanes
Aniline-based triarylmethanes can be synthesized through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines . This process uses Brönsted acidic ionic liquid as a powerful catalyst .
Pharmaceutical Applications
3-(4-Methylphenyl)aniline can be used in the pharmaceutical industry for the synthesis of bio-active compounds . Particularly, N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Catalyst in Chemical Reactions
3-(4-Methylphenyl)aniline can act as a catalyst in certain chemical reactions. For instance, it can be used in the hydrogen autotransfer reactions, which consist of a multistep reaction sequence starting from easily accessible and often inexpensive alcohols .
Industrial Applications
In the industrial sector, 3-(4-Methylphenyl)aniline can be used in the production of dyes, pharmaceuticals, and other organic compounds .
Safety and Hazards
3-(4-Methylphenyl)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer. It also causes damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of action
Anilines are aromatic amines, and their targets can vary widely depending on their specific structures and functional groups. They can interact with a variety of biological targets, including enzymes, receptors, and DNA .
Mode of action
The mode of action of anilines also depends on their specific structures. Some anilines can act as inhibitors for certain enzymes, while others might interact with receptors or DNA to exert their effects .
Biochemical pathways
Anilines can be involved in various biochemical pathways. For example, some anilines can undergo metabolic transformations in the body, leading to the formation of reactive intermediates that can bind to cellular macromolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of anilines can vary. Factors such as the compound’s lipophilicity, its ionization state at physiological pH, and its molecular size can influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of anilines can range from enzyme inhibition to DNA damage, depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of anilines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
3-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYGPGAOVHOANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361409 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)aniline | |
CAS RN |
400751-16-8 | |
| Record name | 4'-Methyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride](/img/structure/B1586103.png)





![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)




